Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate
Description
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is a substituted valerate ester featuring a phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. Structural modifications to the phenyl ring or the oxovalerate backbone significantly influence physicochemical properties, metabolic stability, and potency.
Properties
IUPAC Name |
ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAGIKATUTDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645841 | |
| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-91-3 | |
| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ester functionality also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties. A comparative analysis is summarized in Table 1.
Table 1: Structural Analogues of Ethyl 5-(4-Methoxy-3-Nitrophenyl)-5-Oxovalerate
Physicochemical Properties
- Metabolic Stability : Methyl or cyclopropyl groups at the 3-position of the oxovalerate moiety block β-oxidation, as seen in compounds 34 and 53 ().
Biological Activity
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 295.29 g/mol. The compound features a nitrophenyl group, which is known for its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
- Methoxy Group : This group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and biological molecules.
- Ester Functionality : The ester can be hydrolyzed, releasing active moieties that may exert therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is particularly noted against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.0 µM |
| Enterococcus faecalis | 4.0 µM |
| Micrococcus luteus | 1.0 µM |
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound has been shown to inhibit cell proliferation in several cancer cell lines .
Case Study: In Vitro Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the nitro and methoxy groups have led to compounds with improved potency against specific bacterial strains and cancer cell lines .
Comparative Analysis of Derivatives
Table 2: Activity Comparison of Derivatives
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 2.0 µM | 15 µM |
| Ethyl 5-(4-amino-3-nitrophenyl)-5-oxovalerate | 1.0 µM | 10 µM |
| Ethyl 5-(4-chloro-3-nitrophenyl)-5-oxovalerate | 1.5 µM | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
